Ethyl octanoate
Overview
Description
Ethyl octanoate, also known as ethyl caprylate, is a fatty acid ester formed from caprylic acid and ethanol . It is a colorless liquid at room temperature and is used in food industries as a flavoring and in the perfume industry as a scent additive . It is present in many fruits and alcoholic beverages, and has a strong odor of fruit and flowers .
Synthesis Analysis
Ethyl octanoate can be synthesized from caprylic acid and ethanol via a classic Fischer–Speier esterification . The equilibrium can be shifted towards the right side of the equation through the removal of water .Molecular Structure Analysis
The semi-developed formula of Ethyl octanoate is CH3(CH2)6COOCH2CH3 . The Ethyl octanoate molecule contains a total of 31 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .Chemical Reactions Analysis
The reaction of Ethyl octanoate follows the basic mechanism of a nucleophilic acyl substitution . The alkoxide leaving group of the ester is replaced by an incoming alkoxide nucleophile creating a different ester .Physical And Chemical Properties Analysis
Ethyl octanoate has a molar mass of 172.27 g/mol . It has a density of 0.86215 g/cm3, a melting point of -48 °C, and a boiling point of 208 °C . Its solubility in water is 70.1 mg/L, and it has a vapor pressure of 0.2 mbar at 20 °C .Scientific Research Applications
Food Industry
Field
Application
Ethyl octanoate is used in the food industry as a flavoring . It has a strong odor of fruit and flowers and a taste of apricot .
Methods of Application
Ethyl octanoate is added to food products in the required quantities to achieve the desired flavor .
Results
The addition of Ethyl octanoate enhances the flavor of food products, making them more appealing to consumers .
Perfume Industry
Field
Application
Ethyl octanoate is used in the perfume industry as a scent additive . It contributes to the creation of synthetic fruity scents .
Methods of Application
Ethyl octanoate is blended with other ingredients in a perfume formulation to create a desired scent .
Results
The inclusion of Ethyl octanoate in perfume formulations contributes to the creation of appealing and diverse scents .
Cleaning Agent
Field
Application
Ethyl octanoate sees some use as a cleaning agent .
Methods of Application
It is used in the formulation of cleaning products .
Results
The inclusion of Ethyl octanoate in cleaning products helps in effective cleaning .
Enzymatic Synthesis
Field
Application
Ethyl octanoate is used in the enzymatic synthesis of thymol octanoate, a molecule with great application potential due to its biological activity .
Methods of Application
The enzymatic synthesis of thymol octanoate is achieved by esterification of thymol and octanoic acid using soluble lipases and immobilized lipase biocatalysts in solvent-free systems .
Results
The optimal reaction condition was given using a thymol/acid molar ratio of 1:4 mol/mol. Under these conditions, the conversion of thymol was close to 94% and the lipase maintained more than 90% of its initial activity after the reaction .
Personal Care Products
Field
Application
Ethyl octanoate is used as a fragrance ingredient in personal care products .
Methods of Application
It is added to personal care products such as lotions, creams, and perfumes to enhance their scent .
Results
The addition of Ethyl octanoate improves the overall sensory experience of using these products .
Industrial Applications
Field
Application
Ethyl octanoate is used as a solvent or plasticizer in various industrial applications . It can also be used as a starting material for the synthesis of other organic compounds .
Methods of Application
It is incorporated into industrial processes where its properties as a solvent or plasticizer are beneficial . It can also be used in organic synthesis procedures .
Results
The use of Ethyl octanoate in these applications contributes to the efficiency and effectiveness of industrial processes .
Organic Synthesis
Field
Application
Ethyl octanoate can be used as a starting material for the synthesis of other organic compounds .
Methods of Application
It is incorporated into organic synthesis procedures where its properties as a starting material are beneficial .
Results
The use of Ethyl octanoate in these applications contributes to the efficiency and effectiveness of organic synthesis processes .
Wine Flavoring
Field
Application
Ethyl octanoate is found in some wines, where overall ester concentration and composition is considered important to the flavor and aroma profile .
Methods of Application
It is naturally produced during the fermentation process and contributes to the fruity aroma of the wine .
Results
The presence of Ethyl octanoate enhances the sensory experience of wine, contributing to its unique flavor and aroma .
Safety And Hazards
Ethyl octanoate is not considered to be toxic . The LD50 in rats is 25.96 g/kg . Though it has a low explosive limit of only 0.67 vol%, it is also weakly volatile, with a vapor pressure of only 0.2 mbar at room temperature . Ethyl octanoate is combustible .
Relevant Papers
- A paper titled “Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation” discusses the role of volatile organic compounds (VOCs) like Ethyl octanoate in plants .
- Another paper titled “Elucidation of interaction mechanisms between myofibrillar proteins and ethyl octanoate by SPME-GC-MS, molecular docking and dynamics simulation” investigates the molecular interactions and mechanisms between Ethyl octanoate and myofibrillar proteins .
- A paper titled “Estimated carboxylic acid ester hydrolysis rate constants for Ethyl octanoate” discusses the hydrolytic half-life for Ethyl octanoate .
properties
IUPAC Name |
ethyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZUSRORWSJGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051542 | |
Record name | Ethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid with a wine, brandy, fruity floral odour | |
Record name | Ethyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
206.00 to 208.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0701 mg/mL at 25 °C, Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water and glycerol, 1ml in 4ml 70% ethanol (in ethanol) | |
Record name | Ethyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.865-0.868 | |
Record name | Ethyl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl octanoate | |
CAS RN |
106-32-1 | |
Record name | Ethyl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl caprylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL OCTANOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81C5MOP582 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-43.1 °C | |
Record name | Ethyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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